molecular formula C18H18ClNO8 B10756315 Methyl 3-Chloro-2-{3-[(2,5-Dihydroxy-4-Methoxyphenyl)amino]-3-Oxopropyl}-4,6-Dihydroxybenzoate

Methyl 3-Chloro-2-{3-[(2,5-Dihydroxy-4-Methoxyphenyl)amino]-3-Oxopropyl}-4,6-Dihydroxybenzoate

Cat. No.: B10756315
M. Wt: 411.8 g/mol
InChI Key: GUVWEHNRWHNDRF-UHFFFAOYSA-N
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Description

Methyl 3-chloro-2-{3-[(2,5-dihydroxy-4-methoxyphenyl)amino]-3-oxopropyl}-4,6-dihydroxybenzoate is an organic compound belonging to the class of p-hydroxybenzoic acid alkyl esters. These compounds are characterized by a benzoic acid esterified with an alkyl group and para-substituted with a hydroxyl group . This compound is notable for its complex structure, which includes multiple functional groups such as chloro, amino, and methoxy groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of methyl 3-chloro-2-{3-[(2,5-dihydroxy-4-methoxyphenyl)amino]-3-oxopropyl}-4,6-dihydroxybenzoate typically involves multiple steps One common synthetic route includes the esterification of p-hydroxybenzoic acid with methanol in the presence of an acid catalystThe amino and methoxy groups are then introduced through nucleophilic substitution reactions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 3-chloro-2-{3-[(2,5-dihydroxy-4-methoxyphenyl)amino]-3-oxopropyl}-4,6-dihydroxybenzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 3-chloro-2-{3-[(2,5-dihydroxy-4-methoxyphenyl)amino]-3-oxopropyl}-4,6-dihydroxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-chloro-2-{3-[(2,5-dihydroxy-4-methoxyphenyl)amino]-3-oxopropyl}-4,6-dihydroxybenzoate involves its interaction with specific molecular targets. For example, it has been shown to interact with heat shock protein HSP 90-beta and endoplasmin, which are involved in protein folding and stress response pathways . These interactions can modulate cellular processes and contribute to the compound’s biological effects.

Comparison with Similar Compounds

Methyl 3-chloro-2-{3-[(2,5-dihydroxy-4-methoxyphenyl)amino]-3-oxopropyl}-4,6-dihydroxybenzoate can be compared with other p-hydroxybenzoic acid alkyl esters, such as methyl 4-hydroxybenzoate and ethyl 4-hydroxybenzoate. While these compounds share a similar core structure, the presence of additional functional groups in this compound imparts unique chemical and biological properties .

Properties

Molecular Formula

C18H18ClNO8

Molecular Weight

411.8 g/mol

IUPAC Name

methyl 3-chloro-2-[3-(2,5-dihydroxy-4-methoxyanilino)-3-oxopropyl]-4,6-dihydroxybenzoate

InChI

InChI=1S/C18H18ClNO8/c1-27-14-7-10(21)9(5-11(14)22)20-15(25)4-3-8-16(18(26)28-2)12(23)6-13(24)17(8)19/h5-7,21-24H,3-4H2,1-2H3,(H,20,25)

InChI Key

GUVWEHNRWHNDRF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)O)NC(=O)CCC2=C(C(=CC(=C2Cl)O)O)C(=O)OC)O

Origin of Product

United States

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